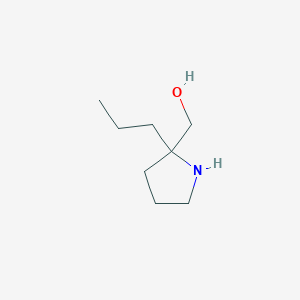

(2-Propylpyrrolidin-2-yl)methanol

Descripción

(2-Propylpyrrolidin-2-yl)methanol is a heterocyclic organic compound featuring a pyrrolidine ring (a five-membered saturated ring containing one nitrogen atom) with a propyl group and a hydroxymethyl (methanol) group both attached to the 2-position of the ring. This structure confers unique physicochemical properties, such as moderate lipophilicity (due to the propyl chain) and hydrogen-bonding capacity (from the hydroxyl group).

Propiedades

IUPAC Name |

(2-propylpyrrolidin-2-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO/c1-2-4-8(7-10)5-3-6-9-8/h9-10H,2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLFIJUIPLVTYCL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1(CCCN1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (2-Propylpyrrolidin-2-yl)methanol typically involves the reaction of pyrrolidine derivatives with appropriate alkylating agents. One common method includes the alkylation of pyrrolidine with propyl halides under basic conditions, followed by reduction to yield the desired alcohol .

Industrial Production Methods

Industrial production methods for (2-Propylpyrrolidin-2-yl)methanol are not extensively documented. large-scale synthesis would likely involve similar alkylation and reduction steps, optimized for yield and purity. The reaction conditions would be carefully controlled to ensure the efficient production of the compound.

Análisis De Reacciones Químicas

Types of Reactions

(2-Propylpyrrolidin-2-yl)methanol can undergo various chemical reactions, including:

Oxidation: The alcohol group can be oxidized to form the corresponding ketone or aldehyde.

Reduction: The compound can be reduced to form different derivatives, depending on the reagents used.

Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce various alcohol derivatives .

Aplicaciones Científicas De Investigación

(2-Propylpyrrolidin-2-yl)methanol has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

Mecanismo De Acción

The mechanism of action of (2-Propylpyrrolidin-2-yl)methanol involves its interaction with specific molecular targets. The compound’s effects are mediated through its ability to bind to and modulate the activity of certain enzymes and receptors. The exact pathways and targets can vary depending on the specific application and context .

Comparación Con Compuestos Similares

Structural Analogs and Key Features

The following table summarizes critical structural and inferred properties of (2-Propylpyrrolidin-2-yl)methanol and its analogs:

*Calculated based on formula C₈H₁₅NO.

Detailed Analysis

Pyrrolidine vs. Pyridine Core

- Saturation vs.

- Electronic Effects: Pyridine derivatives (e.g., (5,6-Dimethoxypyridin-2-yl)methanol) benefit from electron-withdrawing substituents (e.g., methoxy), enhancing solubility but reducing membrane permeability. In contrast, the propyl group in the target compound increases lipophilicity, favoring passive diffusion in drug delivery .

Substituent Positioning and Functional Groups

- Fluorine vs. The propyl group in the target compound may improve metabolic stability .

- This contrasts with the 3-methanol placement in (1-(6-Fluoropyridin-2-yl)pyrrolidin-3-yl)methanol, which may alter spatial interactions .

Actividad Biológica

(2-Propylpyrrolidin-2-yl)methanol is a compound that has garnered interest in various fields, particularly in medicinal chemistry and biological research. Its unique structure allows it to interact with biological systems in significant ways, making it a valuable subject of study for understanding its pharmacological potential.

Chemical Structure and Properties

(2-Propylpyrrolidin-2-yl)methanol features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle. The presence of the hydroxymethyl group contributes to its reactivity and interaction with biological targets. This compound can be synthesized from various precursors, making it accessible for research purposes.

The biological activity of (2-Propylpyrrolidin-2-yl)methanol is primarily attributed to its ability to interact with specific molecular targets in biological systems. The hydroxymethyl group and the pyrrolidine ring play crucial roles in its mechanism of action, which may involve:

- Enzyme Interaction : The compound may act as an inhibitor or activator of enzymes, influencing metabolic pathways.

- Receptor Modulation : It can bind to receptors, altering their activity and leading to physiological changes.

Biological Activity Overview

Research has indicated several potential biological activities associated with (2-Propylpyrrolidin-2-yl)methanol:

- Antidepressant Effects : Similar compounds have shown promise in treating mood disorders by modulating neurotransmitter levels, particularly serotonin and norepinephrine.

- Neuroprotective Properties : The compound may exhibit neuroprotective effects, potentially useful in conditions such as neurodegenerative diseases.

- Antiarrhythmic Activity : Some derivatives have demonstrated antiarrhythmic properties, impacting cardiac function positively.

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Antidepressant | Modulation of neurotransmitter levels | |

| Neuroprotective | Protection against neuronal damage | |

| Antiarrhythmic | Regulation of cardiac rhythm |

Case Study: Neuroprotective Effects

In a study investigating the neuroprotective effects of pyrrolidine derivatives, (2-Propylpyrrolidin-2-yl)methanol was found to reduce oxidative stress markers in neuronal cell cultures. This suggests its potential application in treating neurodegenerative disorders such as Alzheimer's disease.

Case Study: Antiarrhythmic Properties

Another study evaluated the antiarrhythmic effects of related compounds in animal models. It was observed that certain derivatives of (2-Propylpyrrolidin-2-yl)methanol could effectively prevent arrhythmias induced by pharmacological agents, indicating a promising avenue for cardiovascular therapies.

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics of (2-Propylpyrrolidin-2-yl)methanol is essential for evaluating its therapeutic potential. Initial studies suggest that:

- Absorption : The compound is likely well absorbed due to its lipophilic nature.

- Metabolism : It undergoes metabolism primarily through cytochrome P450 enzymes, which are critical for drug metabolism.

- Toxicity : High doses have been associated with adverse effects, including neurotoxicity and hepatotoxicity in animal models.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.